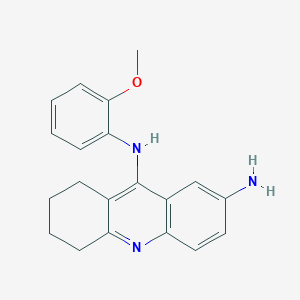

N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine

説明

N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine is a useful research compound. Its molecular formula is C20H21N3O and its molecular weight is 319.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 47.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound N9-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine, also known as MR33317, primarily targets acetylcholinesterase and 5-HT4 serotonin receptors in the brain . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, while 5-HT4 serotonin receptors are involved in the release of acetylcholine in neuronal tissue .

Mode of Action

MR33317 acts as an acetylcholinesterase inhibitor and an agonist at 5-HT4 serotonin receptors . As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter. As an agonist at 5-HT4 serotonin receptors, it stimulates these receptors, which can release acetylcholine in neuronal tissue .

Biochemical Pathways

The action of MR33317 on acetylcholinesterase and 5-HT4 serotonin receptors affects the cholinergic and serotonergic pathways respectively . By inhibiting acetylcholinesterase, it increases the availability of acetylcholine, enhancing cholinergic transmission. By stimulating 5-HT4 serotonin receptors, it influences the serotonergic system, which can lead to the release of acetylcholine .

Result of Action

The dual action of MR33317 on acetylcholinesterase and 5-HT4 serotonin receptors can have therapeutic implications for conditions like Alzheimer’s disease . By enhancing cholinergic transmission and influencing the serotonergic system, it could potentially alleviate symptoms of Alzheimer’s disease, which is characterized by a deficiency of acetylcholine .

生物活性

N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine (CAS No. 896630-90-3) is a tetrahydroacridine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics and the presence of a methoxyphenyl group, which may enhance its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 319.41 g/mol

- CAS Number : 896630-90-3

The compound features a tetrahydroacridine core, which is known for various biological activities, particularly in neuropharmacology and cancer research.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

- Antioxidant Activity : Compounds with tetrahydroacridine structures have been shown to possess antioxidant properties. The methoxy group may contribute to this activity by stabilizing free radicals.

- Neuroprotective Effects : Studies suggest that tetrahydroacridines can provide neuroprotection against oxidative stress and neurodegenerative diseases. For instance, related compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management.

- Anticancer Potential : Preliminary studies indicate that tetrahydroacridines may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms are under investigation but may involve apoptosis induction and cell cycle arrest.

- Fluorescent Properties : The incorporation of aryl groups, particularly methoxy substituents, has been linked to enhanced fluorescence properties. This characteristic can be utilized in bioimaging applications.

Research Findings

Recent studies have focused on the synthesis and characterization of N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine derivatives:

- Synthesis Method : A facile synthesis approach using POCl-mediated cyclodehydration followed by Suzuki-Miyaura cross-coupling has been reported. This method allows for the introduction of various aryl groups to explore their effects on biological activity and photophysical properties .

- Optoelectronic Properties : Research has shown that the introduction of methoxy groups leads to a red shift in emission spectra and increased fluorescence quantum yields . This property is essential for applications in optoelectronics and as fluorescent probes in biological systems.

Case Studies

- Neuroprotective Study : In vitro assays demonstrated that this compound significantly inhibited AChE activity with an IC value comparable to established inhibitors . This suggests potential utility in treating Alzheimer’s disease.

- Cytotoxicity Assay : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent cytotoxic effect with IC values ranging from 10 to 30 µM . Further mechanistic studies are warranted to elucidate the pathways involved.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 319.41 g/mol |

| CAS Number | 896630-90-3 |

| Antioxidant Activity | Yes (specific assays pending) |

| Neuroprotective Activity | Yes (AChE inhibition IC ~10 µM) |

| Cytotoxicity (HeLa Cells) | IC ~20 µM |

特性

IUPAC Name |

9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-24-19-9-5-4-8-18(19)23-20-14-6-2-3-7-16(14)22-17-11-10-13(21)12-15(17)20/h4-5,8-12H,2-3,6-7,21H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWOVCONCUEISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C3CCCCC3=NC4=C2C=C(C=C4)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326331 | |

| Record name | 9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810229 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

896630-90-3 | |

| Record name | 9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。